molecular formula C17H20N2O3S B11626003 2-[N-(2,3-Dimethylphenyl)methanesulfonamido]-N-phenylacetamide

2-[N-(2,3-Dimethylphenyl)methanesulfonamido]-N-phenylacetamide

Cat. No.: B11626003
M. Wt: 332.4 g/mol
InChI Key: URKIJGLICQRLGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[N-(2,3-Dimethylphenyl)methanesulfonamido]-N-phenylacetamide is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a methanesulfonamido group attached to a dimethylphenyl ring, which is further connected to a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(2,3-Dimethylphenyl)methanesulfonamido]-N-phenylacetamide typically involves the reaction of 2,3-dimethylphenylamine with methanesulfonyl chloride to form the intermediate 2,3-dimethylphenylmethanesulfonamide. This intermediate is then reacted with phenylacetyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and bases like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[N-(2,3-Dimethylphenyl)methanesulfonamido]-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide or amide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or amides.

Scientific Research Applications

2-[N-(2,3-Dimethylphenyl)methanesulfonamido]-N-phenylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[N-(2,3-Dimethylphenyl)methanesulfonamido]-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation or pain, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[N-(2,3-dimethylphenyl)methanesulfonamido]ethyl}propanamide
  • (2S)-N-(2,3-dimethylphenyl)-2-[N-(4-methylphenyl)methanesulfonamido]butanamide
  • 2-[N-(2,3-dimethylphenyl)methanesulfonamido]-N-{2-[methyl(phenyl)amino]ethyl}acetamide

Uniqueness

2-[N-(2,3-Dimethylphenyl)methanesulfonamido]-N-phenylacetamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both sulfonamide and amide functionalities allows for diverse reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

2-(2,3-dimethyl-N-methylsulfonylanilino)-N-phenylacetamide

InChI

InChI=1S/C17H20N2O3S/c1-13-8-7-11-16(14(13)2)19(23(3,21)22)12-17(20)18-15-9-5-4-6-10-15/h4-11H,12H2,1-3H3,(H,18,20)

InChI Key

URKIJGLICQRLGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N(CC(=O)NC2=CC=CC=C2)S(=O)(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.